molecular formula C18H21ClN2O4S2 B2602216 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide CAS No. 946227-68-5

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Cat. No. B2602216
M. Wt: 428.95
InChI Key: RTHFJGSKZRULFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram or a 3D model.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. Computational methods can also be used to predict the structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Synthesis and Anticancer Activity

Research on compounds bearing sulfonamide fragments, such as 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide, highlights their potential in anticancer therapy. These compounds have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. For instance, studies demonstrate their ability to significantly reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, which is likely mediated by the activation of apoptotic pathways, including p38 and ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015). Another study focused on the synthesis of new 2-mercaptobenzenesulfonamides, demonstrating moderate anticancer and anti-HIV activities, further underscoring the therapeutic potential of sulfonamide derivatives (Pomarnacka & Kornicka, 2001).

Antimicrobial and Enzyme Inhibition

The antimicrobial properties of sulfonamide derivatives have been explored, showing significant activity against a variety of bacterial strains and fungi. This highlights the broad spectrum of potential applications for sulfonamide-based compounds in treating infections (Vanparia et al., 2010). Additionally, these compounds have shown promising results as enzyme inhibitors, particularly in the context of carbonic anhydrase inhibition, which is relevant for various physiological processes and potential therapeutic interventions (Gul et al., 2018).

Synthesis and Characterization

The chemical synthesis and characterization of sulfonamide derivatives, including their structural elucidation through elemental and spectral analyses, are crucial steps in understanding their pharmacological potential. These studies lay the groundwork for further exploration of their biological activities and applications in drug development (Croce et al., 2006).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It includes determining the safety measures that need to be taken while handling the compound.


Future Directions

This involves predicting potential future applications of the compound based on its properties and effects. It could also involve suggesting further studies that could be done to learn more about the compound.


properties

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-7-8-15(11-18(14)21)20-27(24,25)16-9-6-13(2)17(19)12-16/h6-9,11-12,20H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHFJGSKZRULFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.